![molecular formula C19H14N2O3S B2691788 6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 313954-54-0](/img/structure/B2691788.png)
6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
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Overview
Description
The compound “6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of 4-arylamino-quinazoline derivatives involves the condensation of 9-aminoacridine derivatives with phthalic anhydride or cis-1,2,3,6-tetrahydrophthalimide .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound likely has a planar structure due to the presence of the chromen-2-one and thiazol-4-yl groups .Scientific Research Applications
Antibacterial and Antitubercular Agent
This compound has been synthesized and evaluated for its potential role as an antibacterial and antituberculosis agent . The compound showed moderate anti-bacterial and anti-tuberculosis activities against all the tested strains, including Mycobacterium tuberculosis .
Antifungal Agent
The compound has been reported to possess antifungal properties . This makes it a potential candidate for the development of new antifungal drugs.
Anticoagulant
The compound has been found to exhibit anticoagulant activities . This suggests its potential use in the treatment of blood clotting disorders.
Anti-inflammatory Agent
The compound has been reported to possess anti-inflammatory properties . This suggests its potential use in the treatment of inflammatory diseases.
Antitumor Agent
The compound has been found to exhibit antitumor activities . This suggests its potential use in the treatment of various types of cancer.
Anti-HIV Agent
The compound has been reported to possess anti-HIV activities . This suggests its potential use in the treatment of HIV infection.
Anticancer Agent
The 2-aminothiazole scaffold, which is a part of this compound, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Antidiabetic Agent
The compound has been found to exhibit antidiabetic activities . This suggests its potential use in the treatment of diabetes.
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities exhibited by similar compounds, this compound could potentially be developed into a novel antimicrobial or anticancer agent .
properties
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-14-7-8-17-12(9-14)10-15(18(22)24-17)16-11-25-19(21-16)20-13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOMBQKODJFISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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